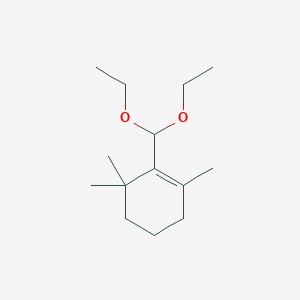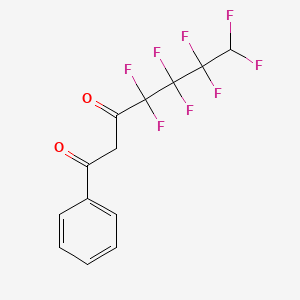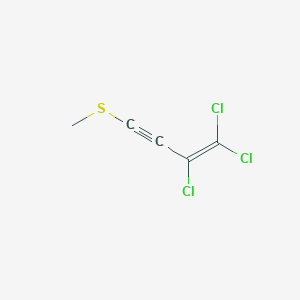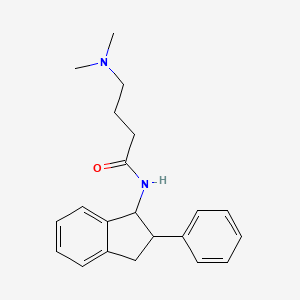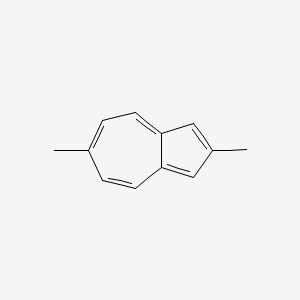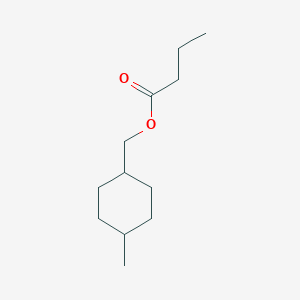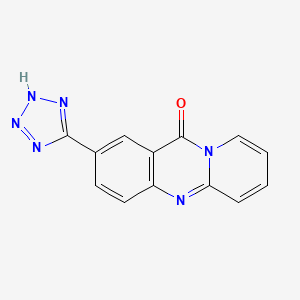
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by a fused pyridoquinazoline ring system with a tetrazole substituent. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with 2-fluorobenzonitrile in the presence of a base such as potassium tert-butoxide (KtOBu). The reaction proceeds through nucleophilic substitution followed by cyclization to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an efflux pump inhibitor in Mycobacterium smegmatis.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets. For example, as an efflux pump inhibitor, it can bind to the efflux pump proteins in bacteria, thereby inhibiting their function and increasing the intracellular concentration of antibiotics . This enhances the efficacy of antibiotic treatments against resistant bacterial strains.
相似化合物的比较
Similar Compounds
11H-Pyrido(2,1-b)quinazolin-11-one: A closely related compound without the tetrazole substituent.
6,7,8,9-Tetrahydro-11H-pyrido(2,1-b)quinazolin-11-one: A derivative with additional hydrogen atoms on the quinazoline ring.
2,6-Dichloro-4-methyl-11H-pyrido(2,1-b)quinazolin-11-one: A chlorinated derivative with potential pesticide properties.
Uniqueness
The presence of the tetrazole ring in 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- imparts unique chemical and biological properties to the compound. The tetrazole ring can enhance the compound’s binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable candidate for drug development.
属性
CAS 编号 |
64019-15-4 |
|---|---|
分子式 |
C13H8N6O |
分子量 |
264.24 g/mol |
IUPAC 名称 |
2-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H8N6O/c20-13-9-7-8(12-15-17-18-16-12)4-5-10(9)14-11-3-1-2-6-19(11)13/h1-7H,(H,15,16,17,18) |
InChI 键 |
JWDIMNSIYICISN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC3=C(C=C(C=C3)C4=NNN=N4)C(=O)N2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
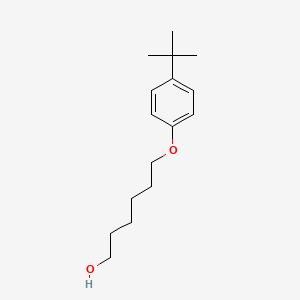
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
